molecular formula C18H19ClN2O6S B11135361 N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide

Cat. No.: B11135361
M. Wt: 426.9 g/mol
InChI Key: IFCHOUBNZPREIS-UHFFFAOYSA-N
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Description

N₂-[(5-Chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N₂-methylglycinamide is a synthetic sulfonamide derivative incorporating a 2,3-dihydro-1,4-benzodioxin core linked to a substituted phenylsulfonyl group and a glycinamide moiety. The compound’s design leverages the benzodioxin ring’s conformational rigidity and the sulfonamide group’s versatility in targeting enzymes or microbial pathways.

Properties

Molecular Formula

C18H19ClN2O6S

Molecular Weight

426.9 g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)sulfonyl-methylamino]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

InChI

InChI=1S/C18H19ClN2O6S/c1-21(28(23,24)17-9-12(19)3-5-15(17)25-2)11-18(22)20-13-4-6-14-16(10-13)27-8-7-26-14/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,22)

InChI Key

IFCHOUBNZPREIS-UHFFFAOYSA-N

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC

Origin of Product

United States

Preparation Methods

The synthesis of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving appropriate dihydroxy and aldehyde precursors under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfur trioxide.

    Coupling Reactions: The final coupling of the benzodioxin intermediate with the chloro-methoxyphenyl sulfonyl chloride and methylglycinamide can be achieved through nucleophilic substitution reactions under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide has several scientific research applications, including:

    Medicinal Chemistry: As a sulfonamide derivative, it may exhibit potential as an antibiotic or enzyme inhibitor, contributing to the development of new therapeutic agents.

    Biological Studies: The compound can be used in studies investigating the interactions between sulfonamides and biological targets, such as enzymes and receptors.

    Industrial Applications: Its unique chemical structure makes it a valuable intermediate in the synthesis of other complex organic molecules, potentially useful in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N2-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, inhibiting their activity. The benzodioxin ring and chloro-methoxyphenyl moiety may contribute to the compound’s binding affinity and specificity, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Antibacterial Sulfonamides

Several N-(2,3-dihydro-1,4-benzodioxin-6-yl) sulfonamides with alkyl/aralkyl substituents have been evaluated for antibacterial activity. Key findings include:

Compound Name Substituent Activity (IC₅₀, µg/mL) Bacterial Strains Reference Standard (IC₅₀)
N-(2-Bromoethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5a) 2-Bromoethyl 13.00 ± 0.89 Salmonella typhi Ciprofloxacin (7.83 ± 0.78)
N-(2-Phenethyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5b) 2-Phenethyl 9.66 ± 0.33 Escherichia coli Ciprofloxacin (8.01 ± 0.12)
Parent compound (3) None (unsubstituted) 9.22 ± 0.70 E. coli Ciprofloxacin (8.01 ± 0.12)

Key Observations :

  • Substituted derivatives (e.g., bromoethyl or phenethyl) enhance antibacterial potency compared to the parent compound .
  • Activity against S. typhi and E. coli correlates with bulky, electron-withdrawing substituents, which may improve membrane penetration or target binding .
Lipoxygenase Inhibitors

Lipoxygenase (LOX) inhibition is critical for anti-inflammatory applications. Notable analogs include:

Compound Name Substituent LOX Inhibition (IC₅₀, mM) Reference Standard (IC₅₀)
N-(3-Phenylpropyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5c) 3-Phenylpropyl 85.79 ± 0.48 Baicalein (22.41 ± 1.3)
N-(4-Chlorobenzyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (5e) 4-Chlorobenzyl 89.32 ± 0.34 Baicalein (22.41 ± 1.3)

Key Observations :

  • Arylalkyl substituents (e.g., phenylpropyl, chlorobenzyl) confer moderate LOX inhibition, though potency remains inferior to natural standards like Baicalein .
  • The benzodioxin ring may stabilize enzyme interactions, but further optimization is required for clinical relevance .
Anti-Diabetic and Neuroprotective Analogs

Derivatives with 4-chlorophenylsulfonyl or nitrobenzenesulfonyl groups exhibit enzyme inhibition relevant to diabetes and Alzheimer’s disease:

Compound Name Target Enzyme IC₅₀ (µM) Reference Standard (IC₅₀)
N-2-Phenethyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5j) Acetylcholinesterase 26.25 ± 0.11 Eserine (0.04 ± 0.0001)
N-(1-Butyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-chlorobenzenesulfonamide (5d) α-Glucosidase 74.52 ± 0.07 Acarbose (38.25 ± 0.12)

Key Observations :

  • Bulky alkyl chains (e.g., butyl) improve α-glucosidase inhibition, likely through hydrophobic interactions with the enzyme’s active site .

Structural and Functional Insights

  • Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety provides conformational stability, enhancing binding to microbial or enzymatic targets .
  • Sulfonamide Linker : The sulfonamide group facilitates hydrogen bonding and π-π stacking, critical for antibacterial and enzyme inhibition .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl, Br): Improve antibacterial activity by increasing electrophilicity .
    • Arylalkyl Chains (e.g., phenethyl, phenylpropyl): Enhance lipophilicity for membrane penetration or enzyme binding .

Biological Activity

The compound N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-methylglycinamide is a synthetic molecule with potential pharmacological applications. Its structure suggests a complex interaction with biological systems, particularly in the context of antitumor and antimicrobial activities. This article reviews the biological activity of this compound, summarizing key findings from recent research studies.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • 5-chloro-2-methoxyphenyl sulfonyl group
  • Dihydro-1,4-benzodioxin moiety
  • Methylglycinamide side chain

Its molecular formula is C20H22ClN3O5SC_{20}H_{22}ClN_{3}O_{5}S with a molecular weight of approximately 441.91 g/mol. The presence of chlorine and methoxy groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, compounds derived from benzimidazole and benzothiazole have shown promising results against various cancer cell lines, including lung and breast cancer cells. The antitumor activity is often assessed using two-dimensional (2D) and three-dimensional (3D) cell culture assays.

Case Study:
In a study evaluating the antitumor effects of various derivatives, it was found that certain compounds demonstrated IC50 values in the low micromolar range against A549 lung cancer cells, indicating effective inhibition of tumor growth. Specifically, compounds with similar substituents to our target compound showed IC50 values ranging from 0.85 to 6.75 μM in 2D assays .

CompoundCell LineIC50 (μM)Assay Type
Compound 5A5492.12 ± 0.212D
Compound 6HCC8275.13 ± 0.972D
Compound 8NCI-H3586.48 ± 0.112D

These findings suggest that our target compound may possess similar antitumor activity, warranting further investigation.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been explored. For example, derivatives containing sulfonamide groups have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. These findings highlight the potential for our target compound to exhibit antibacterial effects as well.

Research Findings:
A study focused on synthesized sulfonamide derivatives reported strong inhibitory effects against urease and moderate antibacterial activity across several bacterial strains . This suggests that the sulfonyl group in our target compound could play a crucial role in mediating these effects.

The exact mechanism through which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that:

  • DNA Interaction: Compounds similar in structure often bind to DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition: The sulfonyl group may interact with enzymes involved in cellular proliferation and survival pathways.

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